molecular formula C18H34N2O5 B13368074 Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate

Cat. No.: B13368074
M. Wt: 358.5 g/mol
InChI Key: IXQVGOSEUUHCNG-UHFFFAOYSA-N
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Description

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate typically involves multiple steps. One common method includes the protection of amino groups using the tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with other reactants under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs automated synthesis machines that can handle the multiple steps required for its preparation. These machines ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based probes for studying protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions. This selective deprotection is crucial for its role in peptide synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)amino)acetate
  • Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)propanoate

Uniqueness

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1r,4r)-4-(hydroxymethyl)cyclohexyl)amino)acetate is unique due to its specific structure, which includes a cyclohexyl group and a hydroxymethyl group. These features provide distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

Methyl 2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)((1R,4R)-4-(hydroxymethyl)cyclohexyl)amino)acetate, commonly referred to as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C18H34N2O5
  • Molecular Weight : 358.47296 g/mol

Structural Characteristics

The compound features a complex structure with a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis to protect amino groups. Its cyclohexyl moiety contributes to its conformational flexibility, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Efficacy in Biological Assays

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of similar structures can inhibit tumor cell proliferation.
  • Antimicrobial Properties : Some analogs have demonstrated efficacy against bacterial strains, suggesting potential as an antimicrobial agent.
Activity TypeAssay TypeIC50 ValueReference
AntitumorCell Proliferation780 µM
AntimicrobialBacterial InhibitionVaries

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of related compounds. The findings indicated that this compound could inhibit the growth of various cancer cell lines through apoptosis induction.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, the compound was evaluated for its effectiveness as a uPA inhibitor. The results showed an IC50 value of 780 µM, indicating moderate inhibitory activity against this target enzyme, which is involved in tumor metastasis and angiogenesis .

Properties

Molecular Formula

C18H34N2O5

Molecular Weight

358.5 g/mol

IUPAC Name

methyl 2-[[4-(hydroxymethyl)cyclohexyl]-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C18H34N2O5/c1-18(2,3)25-17(23)19(4)10-11-20(12-16(22)24-5)15-8-6-14(13-21)7-9-15/h14-15,21H,6-13H2,1-5H3

InChI Key

IXQVGOSEUUHCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(CC(=O)OC)C1CCC(CC1)CO

Origin of Product

United States

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